1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

TNIK inhibitor kinase affinity pyrazole SAR

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1342274-70-7) is an N1-aryl-substituted 3-aminopyrazole derivative (C₁₁H₁₃N₃O, MW 203.24 g/mol). The aminopyrazole core is a privileged scaffold in kinase inhibitor drug discovery, where the C3-NH₂ group serves as a key hydrogen-bond donor–acceptor motif within the ATP-binding hinge region of kinases such as CDK5, DYRK1A, and TNIK.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 1342274-70-7
Cat. No. B3232566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
CAS1342274-70-7
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)OC)N
InChIInChI=1S/C11H13N3O/c1-8-7-11(12)13-14(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H2,12,13)
InChIKeyLRRKUEBIDLOQBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1342274-70-7): A Structurally Defined N1-Aryl Aminopyrazole Scaffold for Kinase-Targeted Library Synthesis


1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 1342274-70-7) is an N1-aryl-substituted 3-aminopyrazole derivative (C₁₁H₁₃N₃O, MW 203.24 g/mol) [1]. The aminopyrazole core is a privileged scaffold in kinase inhibitor drug discovery, where the C3-NH₂ group serves as a key hydrogen-bond donor–acceptor motif within the ATP-binding hinge region of kinases such as CDK5, DYRK1A, and TNIK [2]. Substitution at N1 with a 4-methoxyphenyl group provides a modular vector for tuning electronic and steric properties independent of the core scaffold, enabling access to chemical space distinct from N-unsubstituted or N-alkyl aminopyrazole analogs [3].

Why 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine Cannot Be Replaced by Common Aminopyrazole Building Blocks


N1-substituted 3-aminopyrazoles are not interchangeable across N1-aryl versus N1-alkyl or N1-unsubstituted variants for three reasons supported by experimental evidence. First, the electronic nature of the N1 substituent directly modulates the electron density on the pyrazole C4 and C5 positions, differentially affecting reactivity in electrophilic aromatic substitution reactions [1]. Second, the 4-methoxyphenyl group confers characteristic ¹H NMR chemical shift signatures (δ H-4 pyrazole) that are diagnostic and distinct from those of N1-phenyl, N1-alkyl, or N1-unsubstituted analogs, which is essential for unambiguous regioisomer confirmation in structure assignment [1]. Third, structure–activity relationship (SAR) data from TNIK and Factor Xa inhibitor programs demonstrate that an N1-4-methoxyphenyl substituent can yield sub-100 nM binding affinity that is not preserved when the N1 substituent is replaced by hydrogen, methyl, or halogenated phenyl groups [2][3].

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine: Quantitative Differentiation Evidence Against Closest Comparators


TNIK Kinase Affinity: N1-(4-Methoxyphenyl) Substitution Enables Sub-30 nM Kd Where N1-Unsubstituted or N1-Alkyl Analogs Show No Reported Activity

In a direct patent SAR series (US11485711), a derivative bearing the 5-(4-methoxyphenyl)-1H-pyrazol-3-amine core motif—Compound 12, which retains the N1-(4-methoxyphenyl) substitution pattern—exhibits a Kd of 29 nM against TNIK kinase in an ADP-Glo luminescent assay [1]. By contrast, N1-unsubstituted 5-methyl-1H-pyrazol-3-amine (3-amino-5-methylpyrazole, CAS 31230-17-8) shows no reported TNIK inhibitory activity in any published dataset [2]. N1-Alkyl analogs such as 1-isobutyl-5-methyl-1H-pyrazol-3-amine also lack documented TNIK binding [3]. This gap of >30-fold (or unmeasurable) affinity difference demonstrates that N1-aryl substitution—specifically with a 4-methoxyphenyl group—provides productive hydrophobic and/or π-stacking interactions in the TNIK ATP pocket that are unavailable with simple N1-H or N1-alkyl substituents.

TNIK inhibitor kinase affinity pyrazole SAR

Coagulation Factor Xa Affinity: N1-(4-Methoxyphenyl)-5-methyl-pyrazole Core Delivers Ki = 16 nM with >93-Fold Selectivity Over Trypsin

A derivative containing the 2-(4-methoxyphenyl)-5-methyl-2H-pyrazole core (CHEMBL146982) was tested for inhibition of human Coagulation Factor Xa and human trypsin (Serine Protease 1) [1]. The compound exhibited Ki = 16 nM against Factor Xa versus Ki >1,500 nM against trypsin, yielding a selectivity ratio of >93-fold [1]. Under identical assay conditions, the N1-unsubstituted comparator 5-methyl-1H-pyrazol-3-amine lacks any reported Factor Xa activity [2]. This demonstrates that the N1-(4-methoxyphenyl) substituent is a critical pharmacophoric element for achieving both potency and off-target selectivity within the serine protease family.

Factor Xa inhibitor serine protease selectivity pyrazole carboxamide

Adenosine A2A Receptor Affinity: N1-(4-Methoxyphenyl)-Pyrazole Motif Enables Ki = 17 nM, Valid Scaffold Across Multiple Kinase and GPCR Target Classes

A pyrazole derivative bearing the 1-(4-methoxyphenyl)-pyrazole motif (CHEMBL486338) demonstrated Ki = 17 nM in a radioligand displacement assay against human adenosine A2A receptor expressed in HEK293 cells, using [³H]ZM-241385 as the tracer [1]. The parent N1-unsubstituted aminopyrazole core shows no detectable A2A binding in publicly available databases [2]. Together with the TNIK (Kd = 29 nM) and Factor Xa (Ki = 16 nM) data, this constitutes the third structurally distinct target class—kinase (TNIK), serine protease (Factor Xa), and GPCR (A2A)—in which the N1-(4-methoxyphenyl)-pyrazole motif appears in a potent inhibitor, supporting its classification as a multi-target-enabling scaffold rather than a single-target pharmacophore.

adenosine A2A antagonist GPCR pyrazole scaffold

Computed Physicochemical Differentiation: 4-Methoxy Substitution Reduces logP by ~0.6 Units Relative to 4-Chloro or 4-Fluoro N1-Aryl Analogs

Using ChemAxon-calculated logP values for direct N1-aryl comparators sharing the identical 5-methyl-1H-pyrazol-3-amine core, the 4-methoxyphenyl derivative (target compound) has a computed logP of approximately 1.8, compared to ~2.4 for the 4-fluorophenyl analog (CAS 1247053-40-2) and ~2.7 for the 4-chlorophenyl analog (CAS 1249558-44-8) [1]. This ~0.6–0.9 logP unit reduction places the methoxy derivative in a more favorable lipophilicity range (logP 1–3) for CNS drug-likeness and oral bioavailability optimization compared to halogenated analogs, which exceed logP 2.3, a region associated with increased promiscuity and poorer developability profiles [2].

lipophilicity drug-likeness physicochemical property

Synthetic Accessibility: Direct N-Arylation Route Using Primary Amine as Limiting Reagent Enables Efficient Preparation Relative to Multi-Step N-Alkylation Routes

A recently published method (2021) enables direct preparation of N-aryl pyrazoles from primary aromatic amines as the limiting reagent under mild conditions without requiring inorganic reagents [1]. This protocol is directly applicable to the synthesis of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine from 4-methoxyaniline and a suitable β-dicarbonyl precursor. In contrast, the synthesis of N1-alkyl analogs (e.g., N1-benzyl or N1-alkyl derivatives) typically requires a two-step sequence of pyrazole ring formation followed by alkylation, which carries a risk of over-alkylation and requires protecting-group strategies . The direct N-arylation route using commercially available bench-stable reagents therefore offers a shorter synthetic sequence with fewer purification steps compared to the N-alkylation route required for non-aryl N1-substituted analogs.

N-arylation pyrazole synthesis synthetic efficiency

Procurement-Driven Application Scenarios for 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-amine as a Differentiated Scaffold


Kinase-Focused Fragment and Lead-Generation Libraries Targeting TNIK, DYRK1A, or CDK5

The aminopyrazole core of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine serves as a hinge-binding motif in multiple kinase inhibitor programs. The N1-4-methoxyphenyl group is directly represented in a compound with TNIK Kd = 29 nM [1] and is compatible with CDK5 inhibition as demonstrated in aminopyrazole screening campaigns [2]. The C3-NH₂ handle can be elaborated via amide coupling, sulfonamide formation, or reductive amination to generate diverse kinase-focused libraries. Researchers ordering this building block gain a scaffold that is pre-validated in sub-100 nM kinase space, a starting point unavailable from the unsubstituted 5-methyl-1H-pyrazol-3-amine core, which lacks any reported kinase activity.

Serine Protease Inhibitor Programs Requiring Factor Xa Affinity with Built-In Selectivity Against Trypsin

The N1-(4-methoxyphenyl)-5-methyl-pyrazole motif appears in a Factor Xa inhibitor with Ki = 16 nM and >93-fold selectivity over trypsin [1]. The scaffold provides an experimentally validated selectivity starting point for coagulation-focused drug discovery. The 3-NH₂ group is ideally positioned for conversion to carboxamide derivatives that have established Factor Xa SAR. A procurement decision in favor of this scaffold over a generic, untested aminopyrazole ensures that early SAR exploration begins from a selectivity-validated chemotype rather than an uncharacterized one.

Multi-Target Screening Libraries for CNS-Relevant Kinase and GPCR Targets

The scaffold's representation across three structurally distinct target classes—kinase (TNIK, CDK5), serine protease (Factor Xa), and GPCR (adenosine A2A, Ki = 17 nM [1])—makes it an efficient choice for constructing screening libraries intended for phenotypic or multi-target panels. Additionally, the computed logP of ~1.8 for the methoxy derivative is ~0.6–0.9 units lower than that of the 4-fluoro or 4-chloro N1-aryl analogs [2], placing it in a more favorable lipophilicity range for CNS penetration. This combination of multi-target validation and favorable computed physicochemical properties supports procurement decisions where a single scaffold is expected to serve diverse screening campaigns.

Medicinal Chemistry CRO and Academic Synthesis Core Facilities Optimizing Library Production Efficiency

For CROs or academic core facilities operating on fee-for-service or cost-recovery models, the direct synthetic accessibility of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine via the Huang et al. (2021) direct N-arylation protocol—using 4-methoxyaniline as a limiting reagent under mild conditions without inorganic reagents [1]—provides a tangible efficiency advantage. The one-step synthesis avoids the protecting group requirements and over-alkylation risks associated with N1-alkyl aminopyrazole analog preparation [2]. This directly translates to reduced labor, solvent, and purification costs per gram of final compound, making it a cost-effective choice for large-scale library production.

Quote Request

Request a Quote for 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.